2-Oxopent-3-ynoic acid

Enzyme Inhibition Mechanism-Based Inactivator 4-Oxalocrotonate Tautomerase

2-Oxopent-3-ynoic acid (systematically named 2-oxo-3-pentynoic acid) is a five-carbon, acetylenic α-keto acid that functions as a mechanism-based, irreversible inactivator of enzymes that process 2-oxo acid substrates. Unlike many broad-spectrum inhibitors, this compound forms a covalent adduct with active-site residues—notably the N-terminal proline (Pro-1) in 4-oxalocrotonate tautomerase (4-OT) —enabling precise mechanistic and structural studies.

Molecular Formula C5H4O3
Molecular Weight 112.08 g/mol
CAS No. 191847-22-0
Cat. No. B1258506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopent-3-ynoic acid
CAS191847-22-0
Synonyms2-oxo-3-pentynoate
2-oxo-3-pentynoic acid
Molecular FormulaC5H4O3
Molecular Weight112.08 g/mol
Structural Identifiers
SMILESCC#CC(=O)C(=O)O
InChIInChI=1S/C5H4O3/c1-2-3-4(6)5(7)8/h1H3,(H,7,8)
InChIKeyHKPXLDLEWBPXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxopent-3-ynoic acid (CAS 191847-22-0) for Targeted Enzyme Inactivation Studies: A Quantitative Comparator Guide


2-Oxopent-3-ynoic acid (systematically named 2-oxo-3-pentynoic acid) is a five-carbon, acetylenic α-keto acid that functions as a mechanism-based, irreversible inactivator of enzymes that process 2-oxo acid substrates [1]. Unlike many broad-spectrum inhibitors, this compound forms a covalent adduct with active-site residues—notably the N-terminal proline (Pro-1) in 4-oxalocrotonate tautomerase (4-OT) [1][2]—enabling precise mechanistic and structural studies. Its chain-length-dependent reactivity profile distinguishes it from both shorter (4-carbon) and longer (7-carbon) analogs in the 2-oxo-3-alkynoic acid family [3].

Why 2-Oxopent-3-ynoic Acid Cannot Be Interchanged with Shorter or Longer 2-Oxo-3-alkynoic Acid Analogs


The 2-oxo-3-alkynoic acid family exhibits a strong chain-length-dependent potency and, critically, an enzyme-dependent reactivity reversal [1]. For the pyruvate dehydrogenase complex (PDHc) and pyruvate oxidase (POX), the 4-carbon analog (2-oxo-3-butynoic acid) is the most potent, followed by the 5-carbon compound, and then the 7-carbon analog. In stark contrast, for pyruvate decarboxylase (PDC) from yeast, this reactivity order is inverted [1]. Consequently, simply substituting the 5-carbon acid with the more potent 4-carbon acid will not replicate the same selectivity profile across enzyme targets. Moreover, only the 5-carbon analog has been co-crystallized with 4-OT, revealing a specific Pro-1 adduct that stabilizes the inactivated enzyme for structural determination at 2.4 Å resolution [2]. Generic substitution therefore risks both altered enzyme inhibition spectra and loss of the validated structural biology tool.

Quantitative Differentiation Evidence for 2-Oxopent-3-ynoic acid Against Closest Analogs


Kinetic Parameters for Irreversible Inactivation of 4-Oxalocrotonate Tautomerase (4-OT)

2-Oxopent-3-ynoic acid inactivates 4-OT with a KI of 29.5 ± 5.4 µM and a kinact of 0.31 ± 0.03 s⁻¹, exhibiting saturation kinetics consistent with active-site-directed modification [1]. The partition ratio is 0.4, indicating half-of-the-sites stoichiometry and confirming covalent adduct formation at Pro-1 [1]. In comparison, the 4-carbon analog (2-oxo-3-butynoic acid) is reported to be a more potent inactivator of 4-OT than the 5-carbon compound, although numerical KI/kinact values for the 4-carbon analog against 4-OT are not provided in the same study [2].

Enzyme Inhibition Mechanism-Based Inactivator 4-Oxalocrotonate Tautomerase

Chain-Length-Dependent Reactivity Inversion Across ThDP-Dependent Decarboxylases

Against the E. coli pyruvate dehydrogenase complex (PDHc) and Lactobacillus plantarum pyruvate oxidase (POX), the order of reactivity is 2-oxo-3-butynoic acid (C4) > 2-oxo-3-pentynoic acid (C5) > 2-oxo-3-heptynoic acid (C7). However, for Saccharomyces cerevisiae pyruvate decarboxylase (PDC), this order is reversed [1]. The C4 acid displays a Ki approximately two orders of magnitude stronger than the C5 acid for PDHc, demonstrating the steep chain-length dependence; yet the C5 acid is neither the most nor least potent across all enzymes, occupying a selectivity niche that cannot be replicated by the C4 or C7 analogs [1].

Thiamin Diphosphate Enzymes Pyruvate Dehydrogenase Complex Substrate Selectivity

Crystal Structure of 4-OT Covalently Modified by 2-Oxo-3-pentynoate at 2.4 Å Resolution

The crystal structure of 4-OT inactivated by 2-oxo-3-pentynoate (PDB ID: 1BJP) has been determined at 2.4 Å resolution, revealing a covalent adduct between the inhibitor-derived 2-oxo-3-pentenoate moiety and the N-terminal Pro-1 residue [1]. No equivalent high-resolution structure exists for 4-OT inactivated by the 4-carbon or 7-carbon analogs. This structure demonstrates that Arg-39′ and Arg-61′ stabilize the adduct, and comparative analysis suggests that the shorter 2-oxo-3-butynoate is a more potent inactivator but does not yield a published crystal structure of the covalent complex [1].

Structural Biology Crystallography Covalent Adduct

Inactivation Kinetics of Tryptophan 2-Monooxygenase: Distinct Profile from 4-OT

2-Oxo-3-pentynoate irreversibly inactivates tryptophan 2-monooxygenase with a limiting rate constant (kinact) of 0.017 ± 0.0005 min⁻¹ and an apparent dissociation constant (KI) of 44 ± 7 µM [1]. This inactivation is active-site-directed, as demonstrated by full protection with the competitive inhibitor indole-3-acetamide. In contrast, D-amino acid oxidase loses only 55% activity under the same conditions, and nitroalkane oxidase loses 100% activity but without competitive inhibitor protection, indicating non-active-site modification [1]. No comparable quantitative data are available for the 4-carbon analog on this enzyme, establishing the 5-carbon compound as the characterized probe for flavoprotein oxidase studies.

Flavoprotein Oxidase Tryptophan 2-Monooxygenase Active-Site-Directed Inactivator

Application Scenarios Where 2-Oxopent-3-ynoic Acid Provides Verified Differentiation


Structural Determination of 4-Oxalocrotonate Tautomerase Covalent Intermediates

When the goal is to obtain a high-resolution crystal structure of 4-OT trapped as a covalent enzyme-inhibitor complex, 2-oxopent-3-ynoic acid is the only 2-oxo-3-alkynoic acid with a published 2.4 Å structure (PDB 1BJP) showing unambiguous adduct formation at Pro-1 [4]. This direct structural evidence eliminates the trial-and-error of testing shorter or longer analogs for crystallographic studies.

Enzyme Profiling Across ThDP-Dependent Decarboxylases Requiring Intermediate Potency

For pharmacological or biochemical screening panels that include PDHc, POX, and PDC, the 5-carbon compound provides intermediate reactivity—neither the extreme potency of the 4-carbon acid on PDHc/POX nor its low potency on PDC—thereby serving as a balanced probe for cross-enzyme comparative studies [4].

Active-Site Mapping of Flavoprotein Oxidases via Covalent Labeling

2-Oxo-3-pentynoic acid is uniquely validated for active-site-directed inactivation of tryptophan 2-monooxygenase, enabling specific peptide mapping of the active-site region (residues 333–349 and 503–536) [4]. This property makes it the reagent of choice for identifying catalytic residues in related flavoprotein oxidases, where non-specific labeling by other inhibitors would confound analysis.

Herbicide Lead Development Targeting Pyruvate Dehydrogenase

As explicitly claimed in U.S. Patent 6,204,220, 2-oxo-3-pentynoic acid is one of three representative compounds (alongside the C4 and C7 analogs) for herbicidal compositions based on irreversible PDHc inactivation [4]. The compound's intermediate chain length offers a distinct balance of potency and physicochemical properties (e.g., lipophilicity) that may favor translocation in certain plant species, although quantitative in planta data remain to be published.

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